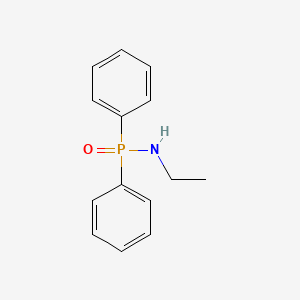
Phosphinic amide, N-ethyl-P,P-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic amide, N-ethyl-P,P-diphenyl- is a compound belonging to the class of phosphinic amides These compounds are characterized by the presence of a phosphorus-nitrogen (P-N) bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic amide, N-ethyl-P,P-diphenyl- can be synthesized through several methods. One common approach involves the reaction of diarylphosphine oxides with amines via electrosynthesis. This method is efficient and yields phosphinic amides in good to excellent yields under mild and metal-free conditions . Another method involves the use of hydroxyl amines and chlorophosphines, which undergo a P(III) to P(V) rearrangement to form phosphinic amides . Additionally, secondary phosphine oxides can be heated with O-benzoylhydroxylamines in the presence of potassium carbonate (K2CO3) to produce phosphinic amides .
Industrial Production Methods
Industrial production of phosphinic amides often relies on scalable and efficient synthetic routes. The electrosynthesis method mentioned earlier is particularly attractive for industrial applications due to its mild conditions and high yields. The use of readily available reagents and the avoidance of metal catalysts make this method environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic amide, N-ethyl-P,P-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinic amides to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and molecular iodine (I2) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and phenols can react with phosphinic amides under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various phosphinic amide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phosphinic amide, N-ethyl-P,P-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of P-N bonds.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which phosphinic amide, N-ethyl-P,P-diphenyl- exerts its effects involves the formation of a P-N bond. This bond formation can occur through various pathways, including electrosynthesis and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparación Con Compuestos Similares
Phosphinic amide, N-ethyl-P,P-diphenyl- can be compared with other similar compounds, such as:
Phosphoramides: These compounds also contain a P-N bond but differ in their chemical structure and reactivity.
Phosphonamides: Similar to phosphinic amides but contain a P=O bond instead of a P-N bond.
Phosphinamides: These compounds have a similar structure but differ in the substituents attached to the phosphorus atom.
Uniqueness
Phosphinic amide, N-ethyl-P,P-diphenyl- is unique due to its specific substituents (N-ethyl and P,P-diphenyl) which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
63528-17-6 |
|---|---|
Fórmula molecular |
C14H16NOP |
Peso molecular |
245.26 g/mol |
Nombre IUPAC |
N-diphenylphosphorylethanamine |
InChI |
InChI=1S/C14H16NOP/c1-2-15-17(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,16) |
Clave InChI |
CZLVFEGNWRJHPI-UHFFFAOYSA-N |
SMILES canónico |
CCNP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


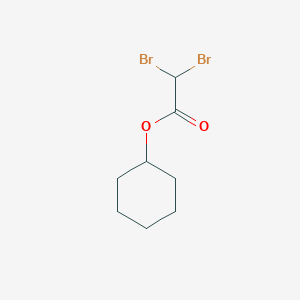
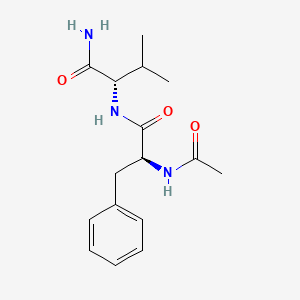
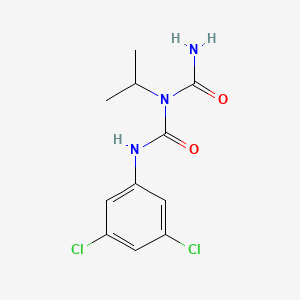
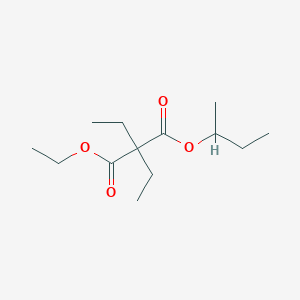
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
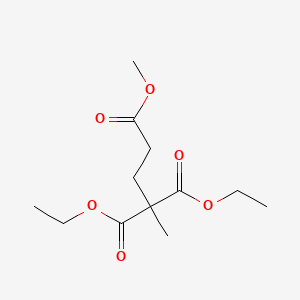
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-benzothiophen-3(2H)-one](/img/structure/B14497913.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)


![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)

![N-[(E)-Benzamido(phenyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14497945.png)

